molecular formula C23H29N3O5 B13691972 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione

3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione

Cat. No.: B13691972
M. Wt: 427.5 g/mol
InChI Key: LENOPYJKXPFALI-UHFFFAOYSA-N
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Description

This compound features a piperidine-2,6-dione core linked to an isoindolin-1-one moiety substituted with a 1-Boc-4-piperidyl group. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances synthetic versatility by preventing unwanted reactions during multi-step syntheses . Such derivatives are pivotal in medicinal chemistry, particularly for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, where the Boc group can later be deprotected to expose reactive amines for further functionalization .

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N3O5/c1-23(2,3)31-22(30)25-10-8-14(9-11-25)15-4-5-17-16(12-15)13-26(21(17)29)18-6-7-19(27)24-20(18)28/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,24,27,28)

InChI Key

LENOPYJKXPFALI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

3-(4-Amino-5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (NE-008)
  • Structure: Substituted with 4-amino and 5-fluoro groups on the isoindolinone ring.
  • Key Differences : Lacks the Boc-protected piperidyl group, resulting in a smaller molecular weight (C₁₇H₁₅FN₃O₃ vs. C₂₅H₂₇N₃O₃ for the Boc analog).
  • Synthesis : Achieved via hydrogenation of a nitro precursor with Pd/C, yielding 95% purity .
  • Applications : Likely optimized for enhanced binding to therapeutic targets (e.g., kinases) due to electron-withdrawing fluorine and nucleophilic amine.
3-(1-Oxo-5-(piperidin-4-yl)isoindolin-2-yl)piperidine-2,6-dione Hydrochloride
  • Structure : Features a free piperidin-4-yl group (unprotected amine) instead of Boc.
  • Key Differences : The absence of Boc increases hydrophilicity but reduces stability in acidic conditions. The hydrochloride salt improves solubility for in vivo studies .
  • Pharmacokinetics : Higher polarity may reduce cell membrane permeability compared to the Boc analog.
3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • Structure: Includes a morpholinomethyl-benzyloxy substituent on the isoindolinone ring.
  • Applications : Designed for cancer and immune disorders, leveraging morpholine’s role in modulating solubility and bioavailability.

Pharmacological and Physicochemical Properties

Property Target Compound NE-008 Piperidin-4-yl Analog
Molecular Weight 441.50 g/mol 337.32 g/mol 378.87 g/mol (HCl salt)
Solubility Low (hydrophobic Boc group) Moderate (polar amine) High (HCl salt enhances solubility)
Stability Acid-labile (Boc cleavage) Stable in neutral pH Stable as hydrochloride salt
Synthetic Yield Moderate (multi-step protection/deprotection) High (95% yield) Variable (dependent on salt formation)

Biological Activity

The compound 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione , also known by its CAS number 2222115-39-9, is a piperidine derivative notable for its potential biological activities. This article will delve into its biological activity, including cytotoxic effects, receptor interactions, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₃
  • Molecular Weight : 262.30 g/mol
  • Structural Representation :
    O C1CCC C O N1 N1Cc2c C1 O ccc c2 C1CCN CC1 C O OC C C C\text{O C1CCC C O N1 N1Cc2c C1 O ccc c2 C1CCN CC1 C O OC C C C}

This structure features a piperidine ring, an isoindolinone moiety, and a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom.

Cytotoxicity

Research indicates that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of piperidine can induce apoptosis in human cancer cells by activating caspases and disrupting the cell cycle.

Case Study: Cytotoxic Effects on Cancer Cells

In a comparative study, several piperidine derivatives were tested for their cytotoxic effects on human gingival carcinoma (Ca9-22) and other cancer cell lines. The results demonstrated that certain derivatives exhibited higher selectivity and potency compared to standard chemotherapeutic agents like doxorubicin. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Mechanism of Action
2eCa9-220.3Induces apoptosis via caspase activation
2rHSC-20.5Cell cycle arrest in G2/M phase
DoxorubicinCa9-220.7DNA intercalation

Receptor Interactions

The compound's structural features suggest potential interactions with various biological receptors, particularly those involved in neurological functions and cancer pathways.

Histamine H3 Receptor Antagonism

Studies have indicated that compounds structurally related to This compound may act as antagonists at the histamine H3 receptor. This receptor is implicated in various neurological disorders, making such compounds of interest for therapeutic development.

Pharmacological Potential

Given its structural attributes and biological activity, this compound holds promise for further development in pharmacology:

  • Anticancer Therapy : Its cytotoxic properties suggest potential applications in targeted cancer therapies.
  • Neurological Disorders : As a histamine H3 receptor antagonist, it may offer therapeutic benefits for conditions such as Alzheimer's disease and other cognitive disorders.

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